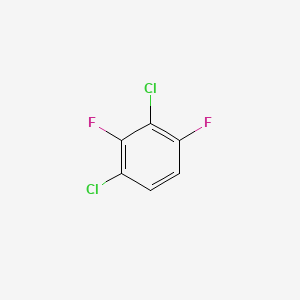

1,3-Dichloro-2,4-difluorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated benzene derivatives is a topic of interest in the papers. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Similarly, 1,4-difluoro-2,5-dimethoxybenzene reacted with LDA to generate organodilithio intermediates, which upon reaction with chlorophosphines, produced bis(phosphino)benzenes . These methods highlight the use of nucleophilic aromatic substitution and organolithium intermediates in the synthesis of complex fluorinated aromatic compounds, which could be relevant to the synthesis of 1,3-Dichloro-2,4-difluorobenzene.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is characterized by the presence of fluorine and other substituents that influence the geometry and electronic properties of the molecule. For example, the molecular structures of various fluorinated benzene derivatives were confirmed by spectroscopic methods and X-ray crystallography, revealing large bond angles around phosphorus atoms in the case of bis(phosphino)benzenes . The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene was determined using single-crystal X-ray diffraction and neutron powder diffraction, showing that the molecule is planar and resides in a hexagonal primitive cell . These findings suggest that the molecular structure of 1,3-Dichloro-2,4-difluorobenzene would also be influenced by its halogen substituents.

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzene derivatives is influenced by the presence of electron-withdrawing fluorine atoms, which can affect the reactivity of other substituents on the benzene ring. For instance, the reaction of bis(phosphino)hydroquinones with hydrogen peroxide produced bis(phosphinyl)hydroquinones, and the electrochemical activity of these compounds was examined . The synthesis of 2,3,4-Trifluoronitrobenzene from 2,6-dichlorofluorobenzene involved nitration and subsequent fluorination, indicating that halogenated fluorobenzenes can undergo further substitution reactions . These examples demonstrate the potential for 1,3-Dichloro-2,4-difluorobenzene to participate in various chemical reactions, particularly those involving electrophilic or nucleophilic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are closely related to their molecular structure and the nature of their substituents. The papers discuss the redox properties of bis(phosphino)benzenes and their derivatives, as well as the influence of fluorine substituents on the composition of frontier orbitals . The crystallographic studies provide information on the solid-state structure and internal vibrations of the molecules . These properties are important for understanding the behavior of 1,3-Dichloro-2,4-difluorobenzene in different environments and could inform its potential applications in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of m-difluorobenzene

- Summary of the Application: 1,3-Dichloro-2,4-difluorobenzene is used in the synthesis of m-difluorobenzene via the Balz-Schiemann reaction . m-Difluorobenzene is an important structural component in many pharmaceutical agents and natural products .

- Methods of Application: The conventional method of preparing m-difluorobenzene adopts double diazotization from m-phenylenediamine, which is tricky with potential hazards associated with the strongly exothermic and thermal instability of the diazonium intermediate, and has severe coupled side reactions . A continuous-flow methodology was reported, which effectively addresses these process challenges by an extra inert solvent flow .

- Results or Outcomes: The protocol rapidly synthesizes m-Difluorobenzene with an 85% total yield (the traditional method has a 65% total yield). The molar ratio of hydrochloric acid used in the process reduces to 3.6 equivalent (traditional method requires 12 equivalent). Furthermore, the reaction time can be decreased from hours to within 40 seconds .

Application 2: Insecticide and Mold Control

- Summary of the Application: Dichlorobenzenes, including 1,3-Dichloro-2,4-difluorobenzene, have been used as an insecticide on fruit and as an agent to control mold and mildew growth on tobacco seeds, leather, and some fabrics .

- Methods of Application: The compound can be applied directly to the surface of fruits, seeds, leather, or fabrics to prevent insect infestation and mold growth .

- Results or Outcomes: The use of 1,3-Dichloro-2,4-difluorobenzene in these applications can help to preserve the quality and extend the shelf life of these products .

Application 3: Solvent for Fullerenes

- Summary of the Application: Dichlorobenzenes, including 1,3-Dichloro-2,4-difluorobenzene, are used as a preferred solvent for dissolving and working with fullerenes .

- Methods of Application: The compound can be used to dissolve fullerenes, enabling them to be manipulated and studied more easily .

- Results or Outcomes: The use of 1,3-Dichloro-2,4-difluorobenzene as a solvent can facilitate research and development in the field of fullerene-based materials .

Application 4: Preparation of Benzonorbornadienes

- Summary of the Application: 1-Chloro-2,4-difluorobenzene, a compound similar to 1,3-Dichloro-2,4-difluorobenzene, is used in the preparation of a series of benzonorbornadienes .

- Methods of Application: The compound can be used to synthesize benzonorbornadienes, which are important intermediates in organic synthesis .

- Results or Outcomes: The use of 1,3-Dichloro-2,4-difluorobenzene in these applications can facilitate the synthesis of a variety of organic compounds .

Application 5: Preparation of Difluoroarenes

- Summary of the Application: 1-Chloro-2,4-difluorobenzene, a compound similar to 1,3-Dichloro-2,4-difluorobenzene, is also used in the preparation of difluoroarenes .

- Methods of Application: The compound can be used to synthesize difluoroarenes, which are important intermediates in organic synthesis .

- Results or Outcomes: The use of 1,3-Dichloro-2,4-difluorobenzene in these applications can facilitate the synthesis of a variety of organic compounds .

Safety And Hazards

- Hazard Statements : The compound poses risks to health and safety. Common hazard statements include H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .

- Precautionary Measures : Proper handling, protective equipment, and ventilation are essential when working with this substance.

Zukünftige Richtungen

Future research on 1,3-Dichloro-2,4-difluorobenzene should focus on:

- Toxicology : Investigating its potential toxicity, especially considering its halogenated structure.

- Applications : Exploring practical applications in fields such as pharmaceuticals, agrochemicals, or materials science.

Eigenschaften

IUPAC Name |

1,3-dichloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHNTJXRSWNSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190053 | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dichloro-2,4-difluorobenzene | |

CAS RN |

36556-37-3 | |

| Record name | 1,3-Dichloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-2,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)

![Dithieno[3,2-b:2',3'-d]thiophene](/img/structure/B1295348.png)